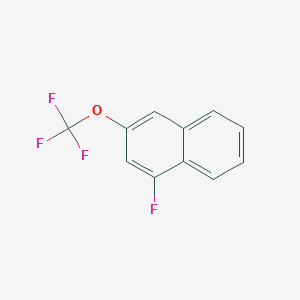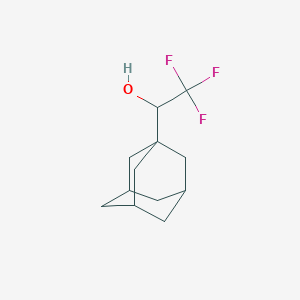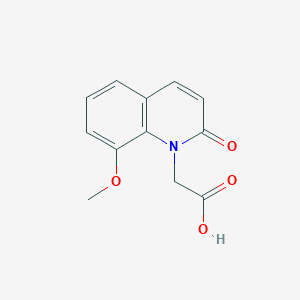![molecular formula C13H17NOSi B11876720 Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]- CAS No. 90696-41-6](/img/structure/B11876720.png)
Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is an organic compound characterized by the presence of a methoxy group, a trimethylsilyl group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline typically involves the reaction of 4-methoxyaniline with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
類似化合物との比較
Similar Compounds
4-Methoxy-2-methylaniline: Similar in structure but lacks the trimethylsilyl group.
4-Methoxy-3-(trimethylsilyl)ethynyl)pyridin-2-amine: Contains a pyridine ring instead of an aniline moiety.
Uniqueness
4-Methoxy-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is unique due to the presence of both the methoxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
90696-41-6 |
|---|---|
分子式 |
C13H17NOSi |
分子量 |
231.36 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C13H17NOSi/c1-15-13-8-6-12(7-9-13)14-10-5-11-16(2,3)4/h6-10H,1-4H3 |
InChIキー |
CSSLCWNOIBWCFA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=CC#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11876651.png)
![1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11876658.png)


![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)

![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)


![Methyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11876721.png)
![3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11876722.png)
